1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a solventless microwave-assisted method can be employed to synthesize 4,5-disubstituted imidazoles . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and sulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole-3-carboxylate
- 1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Uniqueness
1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of both ethylsulfonyl and methylphenylmethylsulfanyl groups
Properties
IUPAC Name |
1-ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-19(16,17)15-9-8-14-13(15)18-10-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXYQROICOZQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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